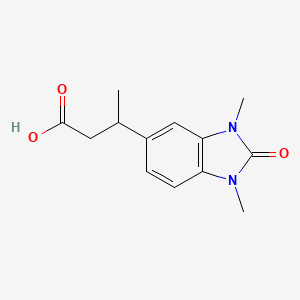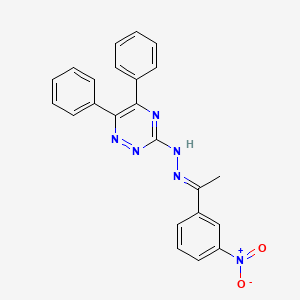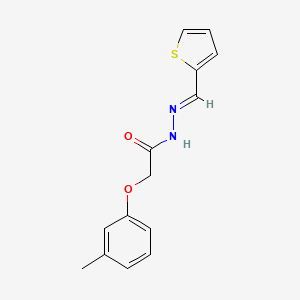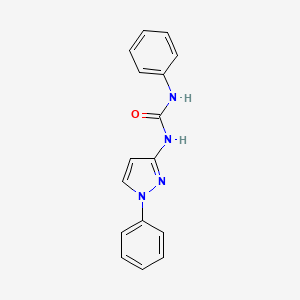![molecular formula C18H22ClNO3 B3857322 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine](/img/structure/B3857322.png)
4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine
Vue d'ensemble
Description
4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as CHEMBL245490 and has a molecular formula of C19H23ClNO3. In
Mécanisme D'action
The mechanism of action of 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins, as well as by blocking certain ion channels in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in animal models. It has also been shown to improve cardiac function and reduce blood pressure in hypertensive rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor activities, which make it a promising compound for drug development. However, one of the limitations is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine. One direction is to further explore its potential therapeutic properties and develop it into a drug for the treatment of various diseases, such as inflammation, pain, and cancer. Another direction is to investigate its mechanism of action and identify its molecular targets in the body. Additionally, more studies are needed to evaluate its safety and toxicity in humans.
Applications De Recherche Scientifique
4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine has been extensively used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, analgesic, and antitumor activities. It has also been shown to have potential in treating cardiovascular diseases, such as hypertension and myocardial infarction.
Propriétés
IUPAC Name |
4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c19-17-5-6-18(16-4-2-1-3-15(16)17)23-14-13-22-12-9-20-7-10-21-11-8-20/h1-6H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXXIPSYBZQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3857239.png)
![2-{[(2-phenylethyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B3857247.png)

![2-(2-nitrophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3857271.png)
![1-(4-methylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857273.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B3857290.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B3857297.png)
![4-[2-(2-phenoxyethoxy)ethyl]morpholine](/img/structure/B3857305.png)
![{1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B3857314.png)
![N-(2-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3857323.png)


![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine](/img/structure/B3857346.png)

